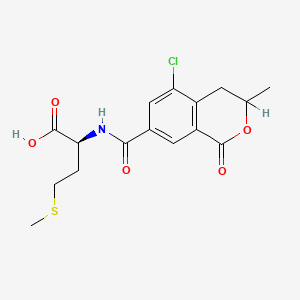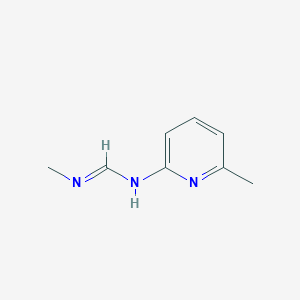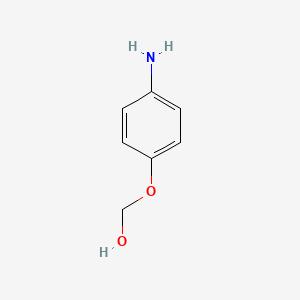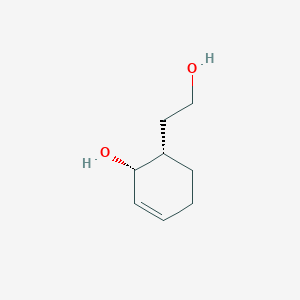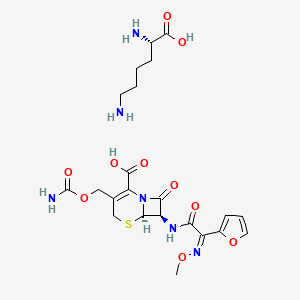
Cefuroxime lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime lysine is a second-generation cephalosporin antibiotic. It is a derivative of cefuroxime, designed to have better water solubility and less irritation to veins compared to its sodium counterpart . This compound is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:
Activation of Cefuroxime: Cefuroxime is activated by reacting with a suitable activating agent.
Coupling with Lysine: The activated cefuroxime is then coupled with lysine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Leads to the formation of cefuroxime and lysine.
Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.
Scientific Research Applications
Cefuroxime lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
Mechanism of Action
Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Comparison:
Water Solubility: Cefuroxime lysine has better water solubility compared to cefuroxime sodium.
Irritation: this compound causes less irritation to veins than cefuroxime sodium.
Spectrum of Activity: Cefotaxime has a broader spectrum of activity compared to this compound.
This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.
Properties
CAS No. |
65527-51-7 |
|---|---|
Molecular Formula |
C22H30N6O10S |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |
InChI Key |
CWTDDXMYNOJAMX-QWFHXNHVSA-N |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)

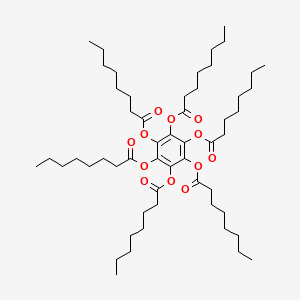
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)



